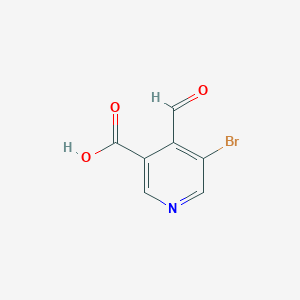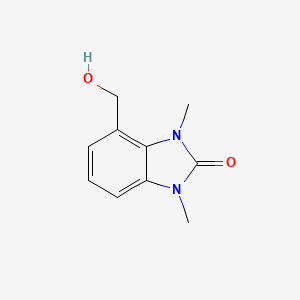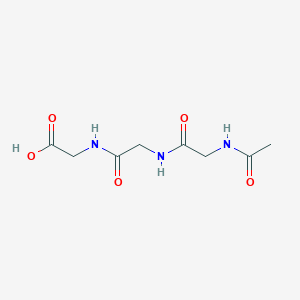
N-acetylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetylglycylglycylglycine is a peptide compound composed of three glycine residues and an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetylglycylglycylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine residues are protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Coupling Reactions: The protected glycine residues are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of individual amino acids.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized peptides.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and its derivatives.
Oxidation: Oxidized peptides with modified side chains.
Substitution: Peptides with different acyl groups at the N-terminus.
Wissenschaftliche Forschungsanwendungen
N-acetylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of N-acetylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglycine: A simpler compound with a single glycine residue.
N-acetylglycylglycine: Contains two glycine residues.
N-acetylglycylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-acetylglycylglycylglycine is unique due to its specific sequence of three glycine residues and an acetyl group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
52773-70-3 |
|---|---|
Molekularformel |
C8H13N3O5 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16) |
InChI-Schlüssel |
VCMVXKBVNGLKQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


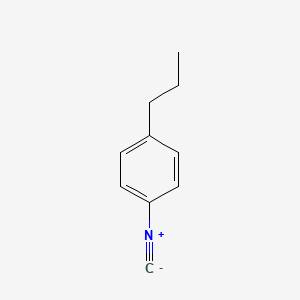
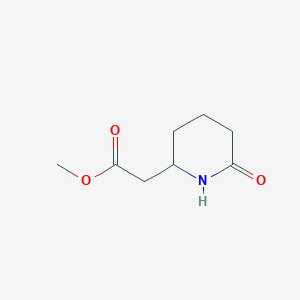


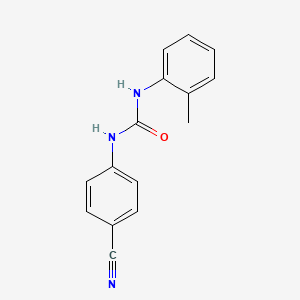
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
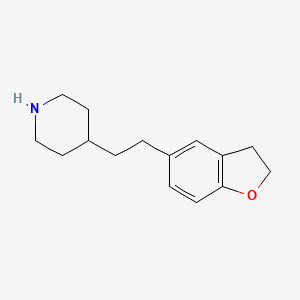
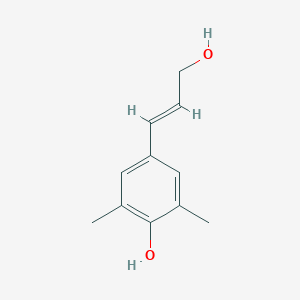

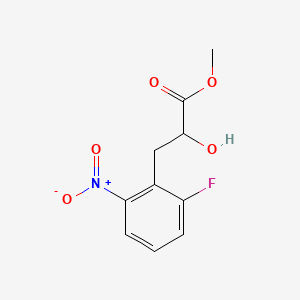
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
